molecular formula C12H5Cl4NS B3044364 1,3,7,9-Tetrachloro-10H-phenothiazine CAS No. 10002-69-4

1,3,7,9-Tetrachloro-10H-phenothiazine

Cat. No.: B3044364
CAS No.: 10002-69-4
M. Wt: 337 g/mol
InChI Key: XGUBQXUXCYINAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,7,9-Tetrachloro-10H-phenothiazine can be synthesized through several methods. One common approach involves the chlorination of phenothiazine. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and yield, using advanced equipment to control reaction parameters such as temperature, pressure, and chlorine concentration. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and high production rates .

Chemical Reactions Analysis

Types of Reactions

1,3,7,9-Tetrachloro-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,7,9-Tetrachloro-10H-phenothiazine has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other phenothiazine derivatives, which are valuable in organic synthesis and material science.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives have been explored for their use in treating psychiatric disorders, though this compound itself is not commonly used in clinical settings.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,7,9-Tetrachloro-10H-phenothiazine involves its interaction with various molecular targets. In biological systems, phenothiazine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. These interactions can modulate cellular signaling pathways, leading to various pharmacological effects. The exact molecular targets and pathways for this compound are still under investigation, but it is believed to share similar mechanisms with other phenothiazine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern with four chlorine atoms. This substitution can significantly alter its chemical and biological properties compared to other phenothiazine derivatives. The presence of multiple chlorine atoms can enhance its reactivity in substitution reactions and potentially increase its lipophilicity, affecting its interaction with biological membranes and molecular targets .

Biological Activity

1,3,7,9-Tetrachloro-10H-phenothiazine (TCPT) is a polyhalogenated derivative of phenothiazine that has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Antimicrobial Properties

TCPT exhibits significant antimicrobial activity against various pathogens. Studies have shown that halogenated phenothiazines, including TCPT, demonstrate enhanced efficacy against drug-resistant strains of bacteria and fungi. For instance, TCPT has been evaluated for its effectiveness against Mycobacterium tuberculosis (Mtb), where it demonstrated a minimum inhibitory concentration (MIC) of 1.50 μg/mL, indicating potent antitubercular activity .

Table 1: Antimicrobial Activity of TCPT and Related Compounds

CompoundMIC (μg/mL)Target Pathogen
TCPT1.50Mycobacterium tuberculosis
Dibromo PTZ2.38Mycobacterium tuberculosis
Chlorpromazine5.48Staphylococcus aureus
Methylene Blue5.8 log reductionEnterococcus faecalis

The mechanism underlying the antimicrobial activity of TCPT is primarily attributed to its ability to inhibit the enzyme NADH dehydrogenase-2 (NDH-2) in Mtb, which is crucial for bacterial respiration and energy production .

Anticancer Activity

TCPT has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The compound's mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

Table 2: Cytotoxic Effects of TCPT on Cancer Cell Lines

Cell LineIC50 (μg/mL)Mechanism of Action
A54916.73Apoptosis via ROS production
HCT-11617.90Cell cycle arrest
MiaPaCa-2>50Induction of necrosis

In addition to direct cytotoxic effects, TCPT has shown potential in enhancing the efficacy of other chemotherapeutic agents through synergistic interactions .

Case Studies and Research Findings

Several studies highlight the promising biological activities of TCPT:

  • Antitubercular Activity : A study reported that TCPT exhibited a selective inhibition profile with reduced affinity for dopaminergic receptors compared to traditional antipsychotics like thioridazine, suggesting a lower risk of central nervous system side effects while maintaining efficacy against non-replicating Mtb .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that TCPT could significantly reduce cell viability in multiple cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
  • Photodynamic Therapy Applications : Recent advancements have explored the use of TCPT in photodynamic therapy, where its ability to generate singlet oxygen upon light activation enhances its cytotoxic effects on tumor cells .

Properties

IUPAC Name

1,3,7,9-tetrachloro-10H-phenothiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl4NS/c13-5-1-7(15)11-9(3-5)18-10-4-6(14)2-8(16)12(10)17-11/h1-4,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUBQXUXCYINAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC3=C(N2)C(=CC(=C3)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl4NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365727
Record name 1,3,7,9-Tetrachloro-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10002-69-4
Record name 1,3,7,9-Tetrachloro-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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